molecular formula C9H5BrF4N2 B14906530 6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole

6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole

Cat. No.: B14906530
M. Wt: 297.05 g/mol
InChI Key: RELIYVATPTXZBZ-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom at the 6th position of the indazole ring.

    Fluorination: Introduction of a fluorine atom at the 3rd position.

    Alkylation: Attachment of the 2,2,2-trifluoroethyl group to the nitrogen atom of the indazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound may participate in oxidation or reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a building block for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.

Medicine

    Drug Development: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound, known for its biological activities.

    5-Bromo-1H-indazole: A similar compound with a bromine atom at a different position.

    3-Fluoro-1H-indazole: A compound with a fluorine atom at the 3rd position.

Uniqueness

6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to other indazole derivatives.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.

Properties

Molecular Formula

C9H5BrF4N2

Molecular Weight

297.05 g/mol

IUPAC Name

6-bromo-3-fluoro-1-(2,2,2-trifluoroethyl)indazole

InChI

InChI=1S/C9H5BrF4N2/c10-5-1-2-6-7(3-5)16(15-8(6)11)4-9(12,13)14/h1-3H,4H2

InChI Key

RELIYVATPTXZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N(N=C2F)CC(F)(F)F

Origin of Product

United States

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